Cas no 946306-30-5 (2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide)

2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide is a specialized organic compound with unique structural features. It exhibits high purity and stability, making it suitable for various applications in organic synthesis and pharmaceutical research. Its distinct aromatic and functional groups offer versatile reactivity, facilitating the development of novel compounds with potential applications in drug discovery and material science.
2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide structure
946306-30-5 structure
Product Name:2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide
CAS No:946306-30-5
MF:C20H23NO4
MW:341.40092587471
CID:5906410
PubChem ID:24605222
Update Time:2025-07-22

2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide
    • Z19027358
    • 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide
    • 946306-30-5
    • F2205-0201
    • 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methoxybenzyl)acetamide
    • MLS001142172
    • SMR000706592
    • CHEMBL1890773
    • HMS3020B08
    • AKOS001344707
    • 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide
    • Inchi: 1S/C20H23NO4/c1-20(2)11-15-7-5-9-17(19(15)25-20)24-13-18(22)21-12-14-6-4-8-16(10-14)23-3/h4-10H,11-13H2,1-3H3,(H,21,22)
    • InChI Key: YNJWAOPXFXJRPH-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC(OC)=C1)(=O)COC1=C2OC(C)(C)CC2=CC=C1

Computed Properties

  • Exact Mass: 341.16270821g/mol
  • Monoisotopic Mass: 341.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 56.8Ų

2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide Pricemore >>

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Additional information on 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide

Introduction to 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide (CAS No. 946306-30-5) and Its Emerging Applications in Chemical Biology

The compound 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide, identified by its CAS number 946306-30-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their structural complexity and diverse biological activities. The presence of a benzofuran core fused with a dimethyl-substituted dihydropyranone moiety contributes to its unique electronic and steric properties, making it a valuable scaffold for drug discovery efforts.

Recent advancements in medicinal chemistry have highlighted the importance of bioisosteric replacements and structure-activity relationship (SAR) studies in optimizing molecular scaffolds for therapeutic applications. The acetamide functional group in this compound not only enhances its solubility but also introduces potential hydrogen bonding interactions, which are critical for binding affinity in biological targets. Furthermore, the 3-methoxyphenyl substituent at the N-terminal position adds another layer of modularity, allowing for further derivatization and fine-tuning of pharmacokinetic profiles.

In the context of modern drug development, the synthesis and characterization of such complex molecules are often enabled by cutting-edge techniques such as combinatorial chemistry, high-throughput screening (HTS), and computational modeling. The benzofuran scaffold itself has been extensively studied for its role in various bioactive natural products, including those with antimicrobial and anti-inflammatory properties. The dimethyl substitution at the 2-position of the dihydropyranone ring further enhances lipophilicity, a key parameter in drug-like properties.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged similar scaffolds to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of benzofuran-based compounds have shown promise in modulating enzymes like kinases and phosphodiesterases, which are central to cellular signaling cascades.

The methoxy group on the phenyl ring is another critical feature that influences the compound's reactivity and interaction with biological targets. Methoxy-substituted aromatic rings are commonly found in pharmacologically active molecules due to their ability to engage in π-stacking interactions and hydrogen bonding. This feature makes 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide a versatile building block for designing molecules with enhanced binding affinity and selectivity.

Recent publications have begun to explore the pharmacological potential of this class of compounds. For example, studies have demonstrated that modifications around the benzofuran core can lead to significant changes in bioactivity, suggesting that this molecule could be a precursor to novel therapeutic agents. The acetamide moiety also provides a site for further functionalization, enabling chemists to explore different chemical space while maintaining structural similarity to known bioactive compounds.

The synthesis of this compound typically involves multi-step organic transformations, starting from readily available precursors such as 7-hydroxymethylbenzofuran and 3-methoxybenzamidine. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework with high enantioselectivity where necessary. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug development pipelines.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding how this compound interacts with biological targets. Docking simulations have revealed that the benzofuran core can effectively occupy binding pockets similar to those targeted by known drugs, while the acetamide and phenyl groups provide additional interactions that enhance binding stability. These insights are crucial for guiding medicinal chemists in optimizing lead compounds for clinical translation.

The growing interest in natural product-inspired drug design has also spurred research into derivatives of benzofuran-based compounds isolated from plants or microorganisms. While this particular molecule is synthetic, its structural features echo those found in several bioactive natural products, suggesting that it could serve as inspiration for discovering new therapeutic agents with untapped biological activities.

In conclusion,2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy-N-(3-methoxyphenyl)methylacetamide (CAS No. 946306-30-5) represents a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of functional groups—benzofuran core, dimethyl-substituted dihydropyranone moiety, acetamide group, and 3-methoxyphenyl substituent—makes it a versatile scaffold for drug discovery efforts aimed at modulating key biological pathways implicated in human diseases.

As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound will likely play an increasingly important role in the design and optimization of next-generation pharmaceuticals. Its potential as an intermediate or lead structure underscores the importance of exploring complex molecular architectures in the quest for novel therapeutics capable of addressing unmet medical needs.

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